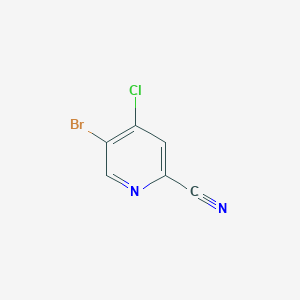
5-Bromo-4-chloropicolinonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiosensibilisateurs en thérapie anticancéreuse
5-Bromo-4-chloropicolinonitrile: a été étudié pour son rôle potentiel dans l'amélioration de l'efficacité de la radiothérapie. Les dérivés de l'uridine modifiés, qui sont structurellement liés à ce composé, ont montré qu'ils formaient des espèces radicalaires qui endommagent l'ADN lorsqu'ils sont incorporés dans l'ADN. Ces molécules sont étudiées comme radiosensibilisateurs, ce qui pourrait rendre les cellules cancéreuses plus sensibles au traitement par irradiation .
Synthèse organique : Benzènes polysubstitués
Le composé est utilisé en synthèse organique, en particulier dans la synthèse de benzènes polysubstitués. Il peut servir de précurseur ou d'intermédiaire dans diverses voies de synthèse, démontrant sa polyvalence dans la création de molécules organiques complexes .
Science des matériaux : Modélisation des matériaux moléculaires
This compound: est associé à l'étude de la décomposition induite par les électrons de molécules apparentées, ce qui a des implications pour la modélisation et la conception de matériaux moléculaires. Ces recherches peuvent contribuer au développement de nouveaux matériaux aux propriétés électroniques spécifiques .
Recherche agricole : Résistance aux herbicides
Des recherches sur des composés apparentés, comme le bromoxynil, ont montré comment des plantes transgéniques peuvent être modifiées pour résister aux herbicides. Cela suggère des applications potentielles pour This compound dans le développement de cultures résistantes aux herbicides, ce qui pourrait être important pour la productivité et la durabilité agricoles.
Études environnementales : Analyse des composés bromo-chloro
Dans les études environnementales, This compound et ses composés bromo-chloro apparentés sont caractérisés pour leur présence et leur comportement dans l'environnement. La compréhension des aspects semi-quantitatifs de ces composés peut éclairer les stratégies de surveillance environnementale et de lutte contre la pollution .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
5-Bromo-4-chloropicolinonitrile likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from a boron compound to a palladium complex .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it’s likely involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may exhibit stability and efficacy under a range of reaction conditions.
Analyse Biochimique
Biochemical Properties
5-Bromo-4-chloropicolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity. For example, the interaction of this compound with cytochrome P450 can inhibit the enzyme’s catalytic activity, leading to a decrease in the metabolism of certain substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation of this compound can lead to a reduction in its efficacy and potential changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can induce toxicity in animal models, manifesting as liver and kidney damage. Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a measurable biological response. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the solubility and excretion of this compound from the body. Additionally, the compound’s metabolism can influence the levels of other metabolites, potentially affecting overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. For instance, this compound may be directed to the nucleus through nuclear localization signals, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propriétés
IUPAC Name |
5-bromo-4-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTOPSRIDSCHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-41-6 | |
| Record name | 5-bromo-4-chloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


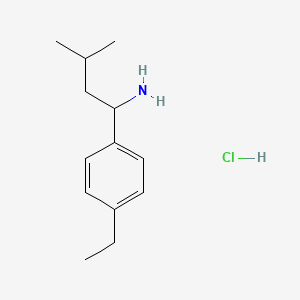
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)

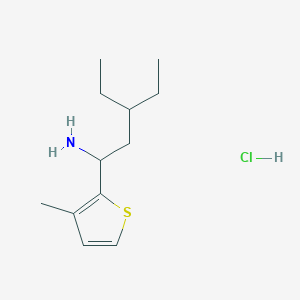


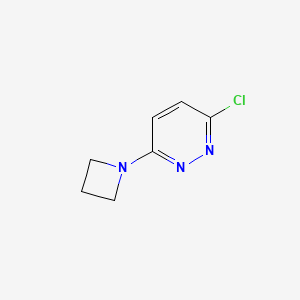

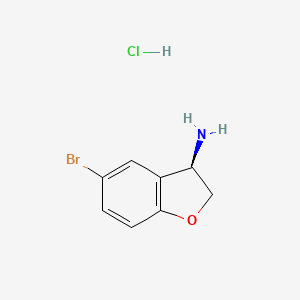
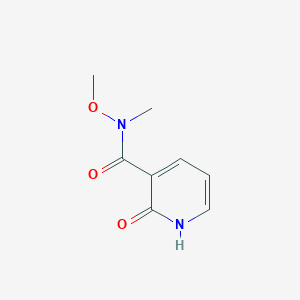

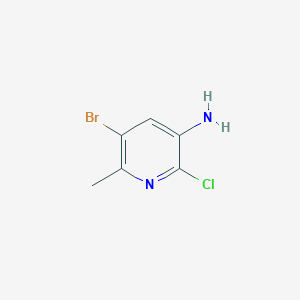
![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)

